molecular formula C28H36Cl2O7 B602089 Beclomethasondipropionat-Unreinheit E CAS No. 887130-68-9

Beclomethasondipropionat-Unreinheit E

Katalognummer: B602089
CAS-Nummer: 887130-68-9
Molekulargewicht: 555.50
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6alpha-Chloro-beclomethasone dipropionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Respiratory Conditions

Asthma Management
6alpha-Chloro-beclomethasone dipropionate is primarily indicated for the maintenance treatment of asthma. Clinical studies have shown that it effectively improves lung function and reduces the frequency of asthma exacerbations. For instance, a randomized controlled trial demonstrated that patients receiving beclomethasone dipropionate exhibited statistically significant improvements in Forced Expiratory Volume (FEV1) compared to those on alternative treatments .

Table 1: Efficacy of 6alpha-Chloro-beclomethasone in Asthma Treatment

Study TypeSample SizeTreatment DurationKey Findings
Randomized Trial32856 daysSignificant improvement in FEV1 and symptom scores
Meta-AnalysisVariousVariesSuperior efficacy over placebo in asthma control

Dermatological Disorders

Topical Use for Skin Conditions
The compound is also effective in treating various skin conditions such as eczema, psoriasis, and dermatitis. Its topical formulations provide localized treatment with minimal systemic absorption, thus reducing potential side effects associated with oral corticosteroids. Clinical evidence suggests that it is approximately 5000 times more potent than hydrocortisone in terms of topical activity .

Case Study: Psoriasis Treatment
In a clinical setting, patients treated with topical beclomethasone dipropionate for psoriasis showed significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, indicating its effectiveness in managing chronic skin conditions.

Gastrointestinal Diseases

Ulcerative Colitis
Recent studies have explored the use of 6alpha-Chloro-beclomethasone dipropionate in the management of ulcerative colitis (UC). A systematic review highlighted its efficacy compared to traditional therapies like 5-ASA compounds, showing superior clinical improvement and remission rates .

Table 2: Effectiveness in Ulcerative Colitis Treatment

Study TypeSample SizeTreatment DurationKey Findings
Systematic ReviewVariousVariesHigher remission rates compared to 5-ASA
Randomized Trial1774 weeksSignificant reduction in Disease Activity Index (DAI) scores

Wirkmechanismus

Target of Action

Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .

Mode of Action

The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Biochemical Pathways

The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Pharmacokinetics

It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action, efficacy, and stability of beclomethasone dipropionate impurity E can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.

Biochemische Analyse

Biochemical Properties

Beclomethasone dipropionate impurity E, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . The nature of these interactions is largely determined by the structure of the compound, which is structurally similar to dexamethasone .

Cellular Effects

The effects of Beclomethasone dipropionate impurity E on various types of cells and cellular processes are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate has been shown to have anti-inflammatory effects on cells, reducing symptoms in various inflammatory conditions such as asthma and allergic rhinitis . It is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Molecular Mechanism

The molecular mechanism of action of Beclomethasone dipropionate impurity E is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .

Temporal Effects in Laboratory Settings

Beclomethasone dipropionate has been shown to have potent topical activity while possessing low systemic effects

Dosage Effects in Animal Models

It is known that the effects of beclomethasone dipropionate can vary with dosage, and high doses can lead to adverse effects

Metabolic Pathways

The metabolic pathways that Beclomethasone dipropionate impurity E is involved in are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate is rapidly converted into 17-BMP upon administration . This conversion is carried out by esterase enzymes found in most tissues .

Transport and Distribution

Beclomethasone dipropionate is known to be transported and distributed within cells and tissues, and it is proposed that beclomethasone dipropionate remains active locally in the lung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multiple steps, starting from the basic steroid structure. The chlorination at the 6alpha position is a critical step, followed by esterification to form the dipropionate ester. The reaction conditions typically involve the use of chlorinating agents and esterifying reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of 6alpha-Chloro-beclomethasone dipropionate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and advanced purification techniques is essential to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

6alpha-Chloro-beclomethasone dipropionate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can affect the carbonyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Beclomethasone dipropionate
  • Dexamethasone
  • Prednisolone

Comparison

6alpha-Chloro-beclomethasone dipropionate is unique due to its chlorination at the 6alpha position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This modification allows for more effective binding to the glucocorticoid receptor, resulting in a more potent therapeutic effect .

Biologische Aktivität

6alpha-Chloro-beclomethasone dipropionate (6α-CBDP) is a synthetic corticosteroid derivative of beclomethasone dipropionate (BDP), primarily recognized for its potent anti-inflammatory properties. It is utilized in various clinical settings, particularly in the management of allergic and inflammatory conditions. This article delves into the biological activity of 6α-CBDP, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and relevant research findings.

Pharmacodynamics

Mechanism of Action

6α-CBDP exerts its biological effects through several mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GRs), leading to the modulation of gene expression involved in inflammation and immune responses. This interaction inhibits the transcription of pro-inflammatory cytokines and chemokines, effectively reducing inflammation.
  • Inhibition of Eicosanoid Synthesis : The compound decreases the production of eicosanoids, which are mediators of inflammation, by inhibiting phospholipase A2 activity.
  • Vasoconstrictive Effects : Similar to other corticosteroids, 6α-CBDP promotes vasoconstriction, which helps reduce edema and redness associated with inflammatory responses.

Pharmacokinetics

Absorption and Metabolism

Upon administration, 6α-CBDP undergoes rapid hydrolysis to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for most of its pharmacological activity. Key pharmacokinetic parameters include:

  • Bioavailability : The systemic bioavailability of 6α-CBDP is low due to extensive first-pass metabolism; approximately 95% is converted to 17-BMP in the lungs upon inhalation.
  • Plasma Protein Binding : The compound exhibits high plasma protein binding (87%-96%), which influences its distribution and elimination half-life.
  • Elimination Half-Life : The elimination half-lives for 6α-CBDP and its active metabolite are approximately 0.5 hours and 2.7 hours, respectively .

Clinical Studies

Efficacy in Allergic Rhinitis

A pivotal study examined the efficacy of intranasal 6α-CBDP in children with allergic rhinitis. In this double-blind trial involving 100 participants aged 6 to 9 years, those treated with a daily dose of 168 mcg showed significant improvement in nasal symptoms compared to placebo. Notably:

  • Growth Velocity Impact : The treatment group exhibited a reduced growth velocity (4.75 cm/year) compared to the placebo group (6.20 cm/year), indicating potential systemic effects even at recommended doses .

Safety Profile

The safety profile of 6α-CBDP reflects typical corticosteroid-related concerns:

  • Adrenal Suppression : Long-term use has been associated with suppression of the hypothalamic-pituitary-adrenal (HPA) axis, particularly at higher doses. In one study, patients receiving high doses for one month exhibited reduced morning plasma cortisol levels .
  • Infection Risk : There is an increased risk for opportunistic infections, such as oral candidiasis, particularly with inhaled formulations .

Comparative Analysis

The following table summarizes key differences between beclomethasone dipropionate and its chlorinated derivative:

FeatureBeclomethasone Dipropionate6alpha-Chloro-beclomethasone Dipropionate
Active Metabolite Beclomethasone-17-monopropionateBeclomethasone-17-monopropionate
Bioavailability LowVery low due to rapid metabolism
Plasma Protein Binding 87%-96%Similar
Elimination Half-Life ~2.7 hoursComparable
Clinical Use Allergic rhinitis, asthmaAllergic rhinitis, asthma
Side Effects HPA axis suppressionSimilar side effects

Eigenschaften

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPVUBGWZQULU-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887130-68-9
Record name 6alpha-Chloro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 887130-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 2
Reactant of Route 2
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 3
Reactant of Route 3
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 4
Reactant of Route 4
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 5
Reactant of Route 5
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 6
6alpha-Chloro-beclomethasone dipropionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.